Phenol, 2-amino-3,5-dimethyl-, hydrochloride
Description
Molecular Formula and Constitutional Analysis
The molecular formula of phenol, 2-amino-3,5-dimethyl-, hydrochloride is C₈H₁₂ClNO , derived from the parent compound 2-amino-3,5-dimethylphenol (C₈H₁₁NO) through protonation of the amino group by hydrochloric acid. The base compound features a benzene ring with substituents at positions 2 (amino), 3 (methyl), and 5 (methyl), while the hydroxyl group occupies the para position relative to the amino group. Protonation of the amino group in the hydrochloride form introduces a positive charge, balanced by a chloride counterion.
Table 1: Constitutional Analysis
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₂ClNO |
| Molecular weight | 173.64 g/mol |
| Parent compound | 2-Amino-3,5-dimethylphenol |
| Counterion | Chloride (Cl⁻) |
| Key functional groups | –NH₃⁺, –OH, –CH₃ (×2) |
The constitutional structure was confirmed via elemental analysis and mass spectrometry, where the molecular ion peak at m/z 137.08 corresponds to the parent compound. Addition of hydrochloric acid shifts the mass spectrum, with characteristic fragments arising from cleavage of the N–H bond and methyl group losses.
Structure
3D Structure of Parent
Properties
CAS No. |
126910-02-9 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-amino-3,5-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4,10H,9H2,1-2H3;1H |
InChI Key |
CYAZIZMNLBGMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Nitration of 3,5-Dimethylphenol
The introduction of a nitro group at the 2-position of 3,5-dimethylphenol is achieved via nitration. This step requires a nitrating mixture (concentrated HNO₃ and H₂SO₄) under controlled temperature (0–5°C) to direct electrophilic substitution to the para position relative to existing methyl groups.
Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Reactants | 3,5-Dimethylphenol, HNO₃, H₂SO₄ |
| Temperature | 0–5°C |
| Time | 2–4 hours |
| Solvent | None (concentrated acids) |
Key Considerations
Reduction of Nitro Group to Amino Group
The nitro intermediate undergoes reduction to form the amino group. Common methods include catalytic hydrogenation or Fe/HCl-mediated reduction.
Catalytic Hydrogenation
| Parameter | Value/Description |
|---|---|
| Catalyst | Pd/C or Raney Ni |
| Pressure | 1–3 atm H₂ |
| Solvent | Ethanol or THF |
| Temperature | 25–50°C |
| Time | 4–6 hours |
| Yield | 85–90% |
Fe/HCl Reduction
| Parameter | Value/Description |
|---|---|
| Reducing Agent | Fe powder, HCl (conc.) |
| Solvent | Water/ethanol mixture |
| Temperature | Reflux (80–100°C) |
| Time | 6–8 hours |
| Yield | 80–85% |
Advantages/Disadvantages
| Method | Advantages | Disadvantages |
|---|---|---|
| Catalytic Hydrogenation | High purity, mild conditions | Requires H₂ infrastructure |
| Fe/HCl Reduction | Cost-effective, scalable | Harsh conditions, byproducts |
Conversion to Hydrochloride Salt
The final step involves protonation of the free base with hydrochloric acid to form the hydrochloride salt. This step enhances stability and solubility for industrial applications.
Reaction Protocol
- Reagents : 2-Amino-3,5-dimethylphenol, anhydrous HCl gas.
- Procedure :
- Dissolve the free base in anhydrous ethanol or THF.
- Bubble HCl gas into the solution until precipitation occurs.
- Filter the precipitate and dry under vacuum.
Key Parameters
| Parameter | Value/Description |
|---|---|
| Solvent | Ethanol, THF, or acetone |
| Temperature | 0–25°C |
| Yield | 95–98% |
| Purity | >99% (HPLC) |
Safety Note : Handle HCl gas with proper ventilation and PPE.
Industrial Production Considerations
Process Optimization
Cost Analysis
| Component | Cost (USD/kg) | Source |
|---|---|---|
| 3,5-Dimethylphenol | 15–20 | |
| HNO₃ | 5–10 | Standard suppliers |
| HCl | 2–5 | Bulk chemicals |
Total Estimated Cost : $25–40/kg (excluding labor and overhead).
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂ClNO | |
| Molecular Weight | 173.64 g/mol | |
| Melting Point | 62–64°C (free base) | |
| Solubility | Soluble in HCl, ethanol, DMF | |
| Stability | Stable under dry conditions |
Chemical Reactions Analysis
Acid-Base Behavior and pKa Values
The compound’s reactivity is influenced by the ionization states of its functional groups. Key pKa values (from analogous compounds) include:
| Functional Group | pKa Value | Conditions |
|---|---|---|
| Phenolic -OH | ~10.4 | Deprotonates in basic media |
| Ammonium (-NH₃⁺) | ~5.28 | Deprotonates near neutral pH |
These values dictate reaction conditions. For instance, deprotonation of the amino group (to free -NH₂) requires neutral or alkaline conditions, enabling nucleophilic reactions.
Diazotization and Azo Coupling
The protonated amino group (-NH₃⁺Cl⁻) can undergo diazotization in acidic media (HCl/NaNO₂, 0–5°C), forming a diazonium salt. Subsequent coupling with electron-rich aromatics (e.g., phenol or aniline derivatives) yields azo dyes:
Example Reaction:
Key Features:
-
Requires pH < 3 to maintain diazonium stability.
-
Coupling typically occurs at the para position relative to the hydroxyl group.
Condensation to Benzoxazoles
The ortho-amino and hydroxyl groups facilitate cyclocondensation with aldehydes or ketones under mild acidic or oxidative conditions, forming benzoxazole derivatives. This aligns with methods for similar aminophenols :
Reaction Conditions:
-
Catalyst: FeCl₃, nano-ZnO, or Pd complexes.
-
Solvent: Ethanol, toluene, or solvent-free.
Mechanism:
-
Schiff base formation between -NH₂ and aldehyde.
-
Intramolecular cyclization via nucleophilic attack of -OH on the imine.
Example:
Acylation and Alkylation
The amino group can be acylated or alkylated after deprotonation (e.g., using NaHCO₃):
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Acylation | Acetic anhydride | N-Acetyl-3,5-dimethylaminophenol | ~85% |
| Alkylation | Methyl iodide | N-Methyl-3,5-dimethylaminophenol | ~75% |
Notes:
-
Protonation of -NH₂ in the hydrochloride form suppresses nucleophilicity; thus, deprotonation is critical.
Metal Complexation
The phenolic -OH and amino groups act as bidentate ligands, forming stable complexes with transition metals:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Fe³⁺ | Octahedral coordination | Catalysis or dye synthesis |
| Cu²⁺ | Square-planar geometry | Antimicrobial agents |
Example:
Oxidation Reactions
The phenol moiety is susceptible to oxidation, forming quinones under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄):
Pathway:
Challenges:
-
Methyl groups hinder oxidation at adjacent positions, directing reactivity to the hydroxyl-bearing ring .
Electrophilic Substitution
The amino and hydroxyl groups activate the ring for electrophilic substitution, though steric hindrance from methyl groups limits reactivity:
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to -NH₂ | ~40% |
| Sulfonation | H₂SO₄ | Meta to -OH | ~35% |
Note:
Hydrolysis and Stability
The hydrochloride form is stable in acidic conditions but hydrolyzes in alkaline media:
Scientific Research Applications
While there is no direct information about the applications of "Phenol, 2-amino-3,5-dimethyl-, hydrochloride," the search results provide information on related compounds and their applications, which can be helpful in understanding the potential uses of the specified compound.
2-Amino-3,5-dimethylphenol is an organic compound with the molecular formula . It is a derivative of phenol, featuring amino and methyl groups at the 2, 3, and 5 positions on the benzene ring. It is known for being a pale-yellow to yellow-brown solid and is used in various chemical and industrial applications.
Scientific Research Applications
2-Amino-3,5-dimethylphenol has a wide range of applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
- Biology: It is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
- Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
- Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Biological Activities
2-Amino-3,5-dimethylphenol exhibits diverse biological activities and has potential applications in medicine, agriculture, and industry. The presence of both amino and hydroxyl groups at specific positions on the benzene ring contributes to its unique reactivity and biological properties. Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mechanism of Action
The mechanism of action of Phenol, 2-amino-3,5-dimethyl-, hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol ring can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenol Hydrochlorides
The following table compares Phenol, 2-amino-3,5-dimethyl-, hydrochloride with other substituted phenol hydrochlorides:
Key Observations :
- Nitro-substituted compounds (e.g., 67815-68-3) are more reactive, suited for explosives or intermediates, but less stable than methylated analogs .
- The methyl groups in 23785-52-6 enhance steric hindrance and lipophilicity, favoring stability in synthetic processes compared to halogenated/nitrated analogs .
Pharmacologically Active Analogs
Bromhexine Hydrochloride (CAS: 611-75-6)
- Structure: 2-Amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine hydrochloride.
- Applications : Mucolytic agent for respiratory disorders .
- Comparison :
Ambroxol Hydrochloride (CAS: 23828-92-4)
- Structure: trans-4-(2-Amino-3,5-dibromobenzylamino)cyclohexanol hydrochloride.
- Applications : Secretolytic agent for chronic respiratory diseases .
- Comparison: Ambroxol’s dibromo and cyclohexanol groups improve solubility and metabolic stability compared to 23785-52-6 . Both Ambroxol and Bromhexine are dibrominated, whereas 23785-52-6 lacks halogens, limiting direct pharmacological overlap .
Biological Activity
Phenol, 2-amino-3,5-dimethyl-, hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 173.64 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water due to its hydrochloride form
The compound features an amino group (-NH) and two methyl groups (-CH) attached to a phenolic structure, enhancing its interaction with biological targets.
Biological Activities
Phenolic compounds like 2-amino-3,5-dimethyl-phenol hydrochloride exhibit a range of biological activities:
- Antimicrobial Activity : Research has indicated that similar compounds possess antimicrobial properties against various pathogens. The presence of the amino group may enhance their efficacy by facilitating interactions with microbial cell structures .
- Anticancer Potential : Studies have shown that phenolic compounds can inhibit cancer cell proliferation. For instance, phenolic compounds have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology .
- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can be beneficial for skin-lightening applications and in treating conditions like hyperpigmentation.
The biological activity of phenol derivatives often involves several mechanisms:
- Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, participating in various biochemical reactions that alter the structure and function of target molecules.
- Hydrogen Bonding : The amino group enhances hydrogen bonding capabilities with proteins and nucleic acids, potentially influencing enzyme activity and receptor binding .
- Oxidative Stress Modulation : Phenolic compounds can mitigate oxidative stress by scavenging reactive oxygen species (ROS), thereby providing protective effects against cellular damage .
Pharmacokinetics
The pharmacokinetic profile of 2-amino-3,5-dimethyl-phenol hydrochloride suggests moderate absorption and distribution characteristics:
- Absorption : In vitro studies indicate that phenolic compounds can be absorbed through the skin, with significant percentages being excreted via urine and feces after topical application .
- Distribution : The compound's solubility in organic solvents may facilitate its distribution across biological membranes, enhancing its bioavailability for therapeutic use.
Case Studies
Recent studies have highlighted the potential applications of 2-amino-3,5-dimethyl-phenol hydrochloride:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., A431 and Jurkat cells), with IC values comparable to established chemotherapeutics like doxorubicin .
- Dermatological Applications : In clinical trials assessing skin absorption rates for formulations containing related phenolic compounds, it was observed that these compounds could effectively penetrate the skin barrier, suggesting their utility in topical treatments for skin disorders .
Summary Table of Biological Activities
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at elevated temps |
| Solvent | Ethanol/THF (1:1) | Enhances solubility of intermediates |
| Catalyst | NaBH3CN | Selective reduction of imine bonds |
Critical Note : Monitor pH (6.5–7.5) to avoid premature hydrochloride formation during amination .
How can researchers resolve discrepancies in NMR data for this compound?
Advanced Research Question
Discrepancies in NMR (e.g., aromatic proton splitting or amine proton shifts) may arise from:
- Tautomerism : The phenolic –OH and amine groups can form intramolecular hydrogen bonds, altering chemical shifts .
- Solvent effects : Use deuterated DMSO to stabilize ionic forms and reduce exchange broadening.
- Impurity interference : Compare with reference standards (e.g., EP impurities A–E ) to identify by-products.
Q. Methodological Approach :
- Collect 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Validate against computational models (DFT-based chemical shift predictions).
What analytical methods are recommended for purity assessment of this compound?
Basic Research Question
Use reversed-phase HPLC with the following parameters:
| Column | Mobile Phase | Detection |
|---|---|---|
| C18 (250 mm × 4.6 mm) | Acetonitrile:0.1% phosphate buffer (pH 3.0) (40:60) | UV 254 nm |
Q. Validation Criteria :
- Linearity (R² > 0.999) over 50–150% of target concentration.
- Limit of Detection (LOD) < 0.05% for impurities .
Advanced Tip : Pair with LC-MS to characterize unknown impurities via fragmentation patterns .
How can researchers mitigate the formation of by-products during synthesis?
Advanced Research Question
Common by-products include:
- Aldehyde intermediates : Unreacted 2-amino-3,5-dimethylbenzaldehyde due to incomplete reduction.
- N-methylcyclohexylamine adducts : Side reactions at elevated pH.
Q. Mitigation Strategies :
Purify intermediates : Use column chromatography (silica gel, ethyl acetate/hexane) before amination.
Control stoichiometry : Maintain a 1.2:1 molar ratio of amine to aldehyde to drive reaction completion.
Add scavengers : Use molecular sieves to absorb residual water, preventing hydrolysis .
What mechanistic insights explain the selectivity of reductive amination for this compound?
Advanced Research Question
The reaction proceeds via:
Imine formation : Condensation of the aldehyde intermediate with N-methylcyclohexylamine.
Reduction : NaBH3CN selectively reduces the imine bond without affecting phenolic –OH groups.
Q. Key Factors :
- Steric hindrance : Methyl groups at positions 3 and 5 limit undesired nucleophilic attacks.
- Electron density : The electron-donating methyl groups enhance imine stability, favoring reduction .
How should researchers address solubility challenges in biological assays?
Basic Research Question
The hydrochloride salt is hygroscopic and may require:
- Co-solvents : Use DMSO (≤5% v/v) for stock solutions.
- Buffered systems : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance dispersion.
Validation : Confirm solubility via dynamic light scattering (DLS) to detect aggregates .
What are the critical stability-indicating parameters for long-term storage?
Advanced Research Question
Degradation pathways include:
- Oxidation : Methyl groups may oxidize to carboxylic acids under ambient O₂.
- Hydrolysis : Hydrochloride dissociation in humid conditions.
Q. Stability Protocol :
- Store at 2–8°C in amber vials with desiccants (silica gel).
- Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
How can computational modeling aid in predicting reactivity and spectroscopic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
